Dehydroxy Ractopamine-d6 (Major) Hydrochloride Salt

描述

Labeled Dehydroxy Ractopamine. Monoclonal antibody hybridoma immunoassay Ractopamine. Ractopamine is a veterinary drug, now considered illegal. A beta-adrenoceptor agonist, binding to muscle cell membrane receptors, resulting in increased protein synthesis and increased muscle fibers.

生物活性

Dehydroxy Ractopamine-d6 (Major) Hydrochloride Salt is a derivative of ractopamine, a beta-adrenergic agonist commonly used in livestock to promote growth and improve feed efficiency. This article examines the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential implications for animal health and food safety.

- IUPAC Name : 4-Hydroxy-α-(1-hydroxy-2-(4-hydroxyphenyl)ethyl)-N-(1-methyl-2-(4-(trifluoromethyl)phenyl)ethyl)benzeneacetamide hydrochloride.

- Molecular Formula : CHClFNO

- Molecular Weight : 392.83 g/mol

Ractopamine and its derivatives, including Dehydroxy Ractopamine-d6, function primarily through the activation of beta-adrenergic receptors, which leads to increased levels of cyclic AMP (cAMP) within cells. This elevation in cAMP promotes various physiological effects:

- Increased Muscle Growth : Enhances protein synthesis and reduces protein degradation.

- Fat Mobilization : Encourages lipolysis, leading to decreased fat deposition.

- Feed Efficiency : Improves the conversion of feed into muscle mass.

Pharmacokinetics

The pharmacokinetics of Dehydroxy Ractopamine-d6 involve absorption, distribution, metabolism, and excretion (ADME) characteristics that are critical for understanding its biological activity:

- Absorption : Rapidly absorbed following oral administration in livestock.

- Distribution : Tissue selectivity is observed, with higher concentrations found in liver, kidney, and lung tissues compared to muscle.

- Metabolism : Primarily metabolized in the liver through conjugation reactions.

- Excretion : Residual compounds can be detected in urine and feces; studies indicate a half-life ranging from 18 to 37 days post-administration depending on environmental conditions.

Tissue Distribution Studies

A comprehensive study evaluated the distribution of ractopamine residues in different tissues after administration to pigs. The results showed:

| Tissue | Residue Concentration (µg/kg) | Time Post Withdrawal |

|---|---|---|

| Liver | 63 - 106 | 12 hours |

| Kidney | 178 - 374 | 12 hours |

| Lung | Highest concentration | Up to 9 days |

| Muscle | Below detection limit | 24 hours |

These findings indicate that while muscle tissue shows low residue levels, other organs like the kidney and lung retain higher concentrations longer after treatment cessation .

Case Studies on Growth Promotion

Several trials have demonstrated the efficacy of ractopamine in promoting growth:

-

Study on Swine Growth :

- Pigs receiving ractopamine showed an average weight gain increase of 10% over control groups.

- Feed conversion ratios improved significantly, indicating better efficiency in weight gain relative to feed intake.

- Impact on Carcass Quality :

Safety and Regulatory Aspects

The use of beta-agonists like ractopamine is subject to regulatory scrutiny due to concerns over residue levels in meat products. The following points summarize key regulatory findings:

- Maximum Residue Limits (MRLs) have been established for ractopamine in various countries.

- Continuous monitoring ensures compliance with safety standards to minimize consumer exposure.

属性

IUPAC Name |

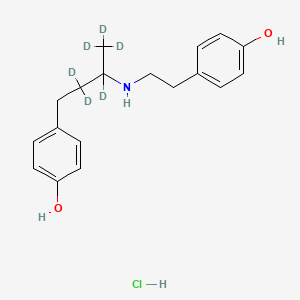

4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16;/h4-11,14,19-21H,2-3,12-13H2,1H3;1H/i1D3,2D2,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEZJRGNOGSFQV-MESMSJHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。